2,6-Diisopropyl-3-methylphenol

Description

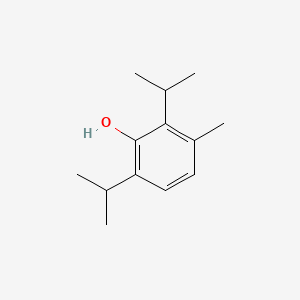

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h6-9,14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGGEHPMMDYTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182635 | |

| Record name | 2,6-Diisopropyl-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28434-93-7 | |

| Record name | 3-Methyl-2,6-bis(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropyl-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropyl-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYL-3-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74I9X19WMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Diisopropyl-3-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies for 2,6 Diisopropyl 3 Methylphenol

Direct Synthesis Approaches

Direct synthesis focuses on introducing the required alkyl groups onto a phenolic starting material. Key strategies include the isopropylation of m-cresol (B1676322) and related catalytic alkylations, as well as precursor routes involving methylation and de-tert-butylation.

Alkylation Reactions of Phenolic Precursors

The most direct route to 2,6-diisopropyl-3-methylphenol involves the alkylation of m-cresol (3-methylphenol) with an isopropylating agent.

The reaction of m-cresol with propene or isopropanol (B130326) is a cornerstone of this compound synthesis. The reaction of m-cresol with propene over a zirconium catalyst is a known method, though it can produce a variety of aromatic by-products. google.com Similarly, the gas-phase alkylation of m-cresol with isopropanol has been investigated. researchgate.net At lower temperatures, both O- and C-alkylated products are formed, while higher temperatures favor the formation of ortho-isopropylated derivatives. researchgate.net

A significant challenge in this process is the potential for the formation of multiple isomers. For instance, the distillation residue from the reaction of m-cresol with propene can contain not only the desired this compound but also other isomers like 4-isopropyl-3-methylphenol (B166981) and 2,4-diisopropyl-5-methylphenol. google.com The boiling points of these isomers are often very similar, making their separation by distillation difficult. psu.edu

The catalytic alkylation of 3-methylphenol (m-cresol) with 2-propanol (isopropanol) offers a pathway to various isopropylated phenols, including the precursor to this compound. The reaction network is complex, involving both O-alkylation to form isopropyl-3-tolyl ether and C-alkylation. uct.ac.za The ether can then rearrange or transalkylate with m-cresol to form thymol (B1683141) and other isopropyl-3-methylphenols. uct.ac.za Higher reaction temperatures tend to favor the direct alkylation route with propene, which is formed from the dehydration of isopropanol. uct.ac.za

The choice of catalyst is crucial in directing the regioselectivity of the alkylation. Acidic catalysts are typically employed. For example, the alkylation of m-cresol with isopropanol over a strong acid resin catalyst has been studied, with reaction parameters like temperature and reactant molar ratio influencing the product distribution. semanticscholar.org Lower temperatures favor O-alkylation, while temperatures above 423 K promote C-alkylation. semanticscholar.org Zeolite catalysts, such as H-MFI (H-ZSM-5), have also been investigated for the selective isopropylation of m-cresol. uct.ac.za

A study on the alkylation of 3-methylphenol with 1- and 2-propanols in the presence of a Pd-HSVM catalyst was conducted at temperatures between 310-400°C. aak.gov.az The research explored how temperature, flow rate, and molar ratios impact the reaction, product yield, and selectivity. aak.gov.az

Methylation of Phenol (B47542) as a Precursor Route to Substituted Phenols

The synthesis of the starting material, m-cresol, can be achieved through the methylation of phenol. osti.govunibo.it This process typically involves reacting phenol with methanol (B129727) over a solid acidic catalyst in the vapor phase. osti.gov While ortho-methylation is favored at lower temperatures, leading to o-cresol (B1677501) and 2,6-xylenol, higher temperatures (above 350°C) promote the formation of m- and p-cresol. osti.gov Various catalysts have been explored for phenol methylation, including alumina (B75360) and magnesium oxide. google.comiitm.ac.in The use of mesoporous Al-MCM-41 molecular sieves has also been investigated, with catalyst acidity and reaction conditions influencing the product distribution. iitm.ac.in

De-tertiary-butylation Strategies for Phenolic Compounds

The tert-butyl group can be employed as a positional protecting group in the synthesis of substituted phenols. scientificupdate.com This strategy involves blocking a reactive position on the phenol ring with a bulky tert-butyl group to direct subsequent reactions to other positions. scientificupdate.com The tert-butyl group can then be removed through a retro-Friedel-Crafts reaction. scientificupdate.com This approach can be useful for controlling regioselectivity in the synthesis of complex phenols. scientificupdate.com Various catalysts, including sulfuric acid, phosphoric acid, and zeolites, can be used for the tert-butylation of phenols. scientificupdate.com

Selective Synthesis and Byproduct Management

Achieving high selectivity for this compound is a primary goal in its synthesis. The formation of isomers such as 2-isopropyl-3-methylphenol, 4-isopropyl-3-methylphenol, and 5-isopropyl-3-methylphenol (B155287) is a significant challenge due to the similar boiling points of these compounds, which complicates purification by distillation. psu.edu

Careful control of reaction parameters is essential to minimize the generation of unwanted isomers. psu.edu For instance, in the synthesis of thymol (2-isopropyl-5-methylphenol) from m-cresol, the choice of catalyst has been shown to be crucial for selective alkylation. psu.edu

The reaction of m-cresol with propene can lead to a complex mixture of products. A distillation residue from such a reaction was found to contain 21.5% by weight of this compound, alongside other components like thymol, 3-isopropyl-5-methylphenol, and 4-isopropyl-3-methylphenol. google.com This highlights the importance of developing selective synthetic methods and efficient separation techniques to isolate the desired product.

| Reactants | Catalyst | Key Products | Reaction Conditions |

| m-Cresol, Propene | Zirconium catalyst | This compound, Thymol, 4-isopropyl-3-methylphenol | Not specified |

| m-Cresol, Isopropanol | H-MFI (H-ZSM-5) zeolite | Thymol, 2-isopropyl-3-methyl phenol, 4-isopropyl-3-methyl phenol | Gas-phase, 200-300°C |

| 3-Methylphenol, 1- and 2-Propanols | Pd-HSVM | Isopropyl derivatives of cresol (B1669610) | 310-400°C |

| Phenol, Methanol | Solid acidic catalyst | o-Cresol, m-Cresol, p-Cresol, Xylenols | Vapor phase, >350°C for m/p-cresol |

| Phenol, tert-Butanol (B103910) | Sulfuric acid, zeolites, etc. | tert-Butylphenols | Not specified |

Regioselective Production Approaches for Isopropylmethylphenols

The alkylation of cresols with isopropanol can lead to a mixture of isomeric isopropylmethylphenols. For instance, the isopropylation of m-cresol can yield thymol, as well as two other isomers with melting points of 69°C and 112°C. cdnsciencepub.com The synthesis of 2-isopropyl-3-methylphenol has confirmed its identity with the 69°C isomer. cdnsciencepub.com Achieving regioselectivity is a significant challenge in the synthesis of specific isopropylmethylphenol isomers. The development of methodologies for the regioselective synthesis of related compounds, such as isoxazoles from β-enamino diketones, highlights the importance of controlling reaction conditions and substrate structure to direct the outcome of the reaction. nih.govrsc.org

In the context of phenol alkylation, the position of the alkyl group on the phenol ring is influenced by the catalyst and reaction conditions. For example, in the alkylation of phenol with isopropanol over certain zeolite catalysts, the formation of p-isopropylphenol is favored due to the shape-selective nature of the catalyst's micropores. sciencenet.cn Conversely, other catalysts and conditions can promote the formation of ortho- or meta-substituted products. The synthesis of 3-alkylphenols, for instance, is a particular challenge that often requires specific synthetic routes. google.com

Strategies for Minimizing and Utilizing Isomeric Byproducts in Industrial Syntheses

Furthermore, the choice of alkylating agent and catalyst can significantly influence the product distribution. google.com For instance, the use of linear olefins as alkylating agents tends to produce a mixture of ortho and para secondary alkylphenols, while branched olefins predominantly yield para-tertiary alkylphenols. google.com Understanding these relationships is crucial for designing processes that minimize the generation of unwanted isomers. In cases where byproduct formation is unavoidable, separation techniques such as distillation are employed to isolate the desired product. researchgate.net

Catalyst Systems in Phenol Alkylation

The choice of catalyst is paramount in directing the outcome of phenol alkylation reactions, influencing both the conversion of phenol and the selectivity towards specific isomers. Various classes of solid acid catalysts have been investigated for their efficacy in these processes.

Zeolite-Based Catalysts (e.g., H-MFI, Pd-HSVM)

Zeolites, with their well-defined pore structures and tunable acidity, are widely used in phenol alkylation. sciencenet.cn Hierarchically structured ZSM-5 zeolites, for instance, have demonstrated high catalytic activity and stability in the alkylation of phenol with isopropanol. sciencenet.cnnih.gov The mesoporous nature of these catalysts facilitates the diffusion of bulky molecules, while the microporous channels can provide shape selectivity, favoring the formation of specific isomers like para-isopropylphenol. sciencenet.cn

H-MFI (H-ZSM-5) zeolites have been studied for the synthesis of thymol via the isopropylation of m-cresol. uct.ac.za The SiO2/Al2O3 ratio in these zeolites affects their acidity and, consequently, their catalytic activity. uct.ac.za While not explicitly mentioning Pd-HSVM, the use of modified zeolites, such as zinc-modified HY zeolites, has been reported to be effective in the gas-phase alkylation of m-cresol with isopropanol to produce thymol. rsc.org The modification of zeolites with metals can enhance their catalytic performance.

Table 1: Performance of Various Zeolite Catalysts in Phenol Alkylation

| Catalyst | Reactants | Key Findings | Reference |

| Hierarchical HZSM-5 | Phenol, Isopropanol | High catalytic activity and stability, favors p-isopropylphenol production. | sciencenet.cnnih.gov |

| H-MFI (H-ZSM-5) | m-Cresol, Isopropanol | SiO2/Al2O3 ratio influences catalyst activity. | uct.ac.za |

| Zinc-modified HY zeolite | m-Cresol, Isopropanol | Achieved 92% conversion of m-cresol with 71% selectivity to thymol. | rsc.org |

| HMCM-49 | Phenol, Isopropanol | Proper reaction conditions suppress secondary reactions, improving isopropylphenol selectivity. | researchgate.net |

Supported Metal Sulfate (B86663) Catalysts (e.g., Fe2(SO4)3/γ-Al2O3)

Supported metal sulfate catalysts represent another important class of solid acids for phenol alkylation. Sulfated metal oxides, such as sulfated zirconia and sulfated tin oxide, are known for their strong acidic properties and have been employed in various alkylation reactions. mdpi.commdpi.com For example, sulfated zirconia supported on perlite (B1173460) has been shown to be an efficient catalyst for the vapor-phase alkylation of isomeric cresols with tert-butyl alcohol. mdpi.com The catalytic activity is attributed to the presence of strong Brønsted and Lewis acid sites. mdpi.com

While direct references to Fe2(SO4)3/γ-Al2O3 for the synthesis of this compound are not prevalent, the use of related systems is documented. For instance, the O-alkylation of phenol with methanol has been studied over various metal sulfates supported on γ-Al2O3. osti.gov In a different application, Fe2O3/γ-Al2O3 catalysts have been used for the degradation of phenol. nih.gov The support, γ-Al2O3, is favored for its high surface area, and its acidity can be tuned by the impregnation of transition metals to enhance the selectivity of the desired reaction, be it O-alkylation or C-alkylation. nih.govsemanticscholar.org

Exploration of Other Acidic Catalysts (e.g., Zirconium, Acidic Zinc) in Related Processes

A variety of other acidic catalysts have been explored for phenol alkylation and related reactions. Zirconium-based catalysts, in particular, have garnered significant attention. Zirconium phosphate (B84403) nanoparticles have been demonstrated as effective and recyclable solid acid catalysts for the solvent-free alkylation of phenol with tert-butanol, showing high phenol conversion and selectivity towards 4-tert-butylphenol. cjcatal.comresearchgate.netcjcatal.com The acidity of these catalysts is attributed to the presence of Brønsted acid sites. cjcatal.comresearchgate.net

Acidic zinc catalysts have also been utilized. For example, a zinc-modified HY zeolite was found to be highly effective for the gas-phase alkylation of m-cresol with isopropanol to produce thymol. rsc.org Other solid acid catalysts that have been investigated for phenol alkylation include bentonite (B74815) clay, zinc chloride-hydrochloric acid, and silica-alumina. oup.com The choice of catalyst often depends on the specific alkylating agent and the desired product isomer.

Optimization of Reaction Conditions for Phenolic Synthesis

For instance, in the synthesis of phenols via the ipsohydroxylation of arylboronic acid, the reaction parameters were optimized to achieve the desired outcome. researchgate.net Similarly, in the extraction of phenolic compounds from natural sources like rice and brewers' spent grain, response surface methodology has been employed to determine the optimal conditions for factors such as reaction time, reagent volume, and catalyst concentration to maximize the yield of total phenolic content. scielo.brmdpi.com In the context of sunflower head extracts, the optimal conditions for maximizing yield and total phenolic content were found to be an ethanol (B145695) concentration of 54.5%, a temperature of 72.25°C, and a time of 138.788 minutes. tandfonline.com

In catalytic phenol alkylation, temperature plays a crucial role. For example, in the alkylation of isomeric cresols, an increase in reaction temperature initially increases the conversion of cresols, but a further increase can lead to de-alkylation of the products. mdpi.com The molar ratio of the phenol to the alkylating agent is another key variable that can be adjusted to control the extent of alkylation and minimize the formation of poly-alkylated byproducts. google.com The use of a diluent, such as steam, can also be advantageous in controlling the reaction rate. google.com

Table 2: Optimized Reaction Conditions for Various Phenolic Processes

| Process | Key Optimized Parameters | Outcome | Reference |

| Extraction of Phenols from Rice | 30 min reaction time, 0.17 mL FBBB reagent, 5% NaOH catalyst | High total phenolic content values. | scielo.br |

| Extraction of Phenols from Brewers' Spent Grain | 30°C, 121.9 min, 10 mL/g liquid/solid ratio | Efficient extraction of antioxidant phenolic compounds. | mdpi.com |

| Extraction of Phenols from Sunflower Head | 54.5% ethanol, 72.25°C, 138.788 min | Maximum yield and total phenolic content. | tandfonline.com |

| Alkylation of p-cresol | Temperature: 245 °C, Molar ratio (p-cresol:tert-butyl alcohol) = 1:1 | Maximum conversion and selectivity of desired products. | mdpi.com |

An in-depth examination of the synthetic methodologies for producing this compound reveals the critical interplay of various process parameters. The strategic manipulation of reaction conditions and catalyst design is paramount in directing the alkylation of m-cresol towards this specific, sterically hindered phenol. This article explores the nuanced effects of temperature, pressure, reactant concentrations, and catalyst preparation on the reaction's outcome, providing a detailed overview of the strategies employed to maximize the yield and selectivity of the target compound.

1 Influence of Temperature and Pressure Regimes on Product Distribution

The synthesis of this compound, primarily through the isopropylation of m-cresol, is highly sensitive to the thermal and pressure conditions of the reaction environment. Temperature, in particular, serves as a critical lever in controlling the reaction pathways and the resulting distribution of mono-, di-, and polyalkylated phenol isomers.

Research indicates that the alkylation of m-cresol with isopropanol can proceed through two primary routes: a direct C-alkylation or an initial O-alkylation to form an isopropyl-3-tolyl ether, which then rearranges to C-alkylated products. uct.ac.za Higher reaction temperatures have been found to favor an alternative pathway involving the dehydration of the isopropanol alkylating agent to propene, which then acts as the alkylating species. uct.ac.za This propene-mediated route can significantly influence the selectivity of the reaction. For instance, in the gas-phase alkylation of m-cresol over H-MFI zeolite catalysts, reactions are typically conducted in a temperature range of 200–300°C. uct.ac.za At a standard pressure of 3 bar, elevating the temperature within this range was observed to favor the propene pathway. uct.ac.za

In liquid-phase alkylations, a broad range of temperatures and pressures have been explored. For the synthesis of related 2,6-dialkylphenols, a general temperature range of 50°C to 200°C and a pressure range of 0 to 1,000 psig (approximately 0 to 69 bar) are considered suitable. google.comgoogleapis.com A more preferable range is cited as 60°C to 130°C under pressures of 5 to 100 psig (approximately 0.3 to 6.9 bar). google.comgoogleapis.com One study on the isopropylation of m-cresol without a solvent was conducted at 453 K (180°C) under autogenous pressure. semanticscholar.org Another investigation into the alkylation of 3-methylphenol with isopropyl alcohol explored a higher temperature window of 310-400°C. aak.gov.az

The choice of temperature directly impacts the product mixture. Higher temperatures can increase the rate of di- and poly-alkylation, which is necessary for the formation of this compound. However, excessively high temperatures can also promote side reactions, such as dealkylation or isomerization, leading to a more complex and less desirable product distribution. For example, in the alkylation of m-cresol, thymol (2-isopropyl-5-methylphenol) is often a major product, but its selectivity is influenced by temperature. uct.ac.zaresearchgate.net The formation of various di-alkylated isomers, including the target this compound, is also temperature-dependent. researchgate.net

The following table summarizes the operational temperature and pressure regimes from various studies on m-cresol alkylation and the synthesis of related hindered phenols.

| Catalyst System / Process | Temperature Range (°C) | Pressure Range | Key Observations on Product Distribution | Reference |

|---|---|---|---|---|

| H-MFI Zeolite (Gas Phase) | 200 - 300 | 3 bar (abs) | Higher temperatures favor the propene alkylation route. Products include thymol, 2-isopropyl-3-methyl phenol, and 4-isopropyl-3-methyl phenol. | uct.ac.za |

| Strong Acid Resin (Solvent-Free) | 180 (453 K) | Autogenous | Reaction parameters control O- vs. C-alkylation selectivity. | semanticscholar.org |

| Pd-HSVM Catalyst | 310 - 400 | Not specified | Focus on producing various isopropyl derivatives of methylphenols. | aak.gov.az |

| General Hindered Phenol Synthesis | 50 - 200 | 0 - 1000 psig (0 - 69 bar) | General conditions for producing 2,6-dialkylphenols. | google.comgoogleapis.com |

| FeSO₄/Al₂O₃ (Liquid Phase) | 250 - 300 | 65 - 79 kg/cm² (63 - 77 bar) | Products included isopropyl m-tolyl ether and mono-isopropyl phenols; no this compound was reported under these conditions. | oup.com |

2 Effect of Reactant Molar Ratios and Catalyst Loading

The relative concentrations of the reactants—m-cresol and the isopropylating agent (typically isopropanol or propene)—and the amount of catalyst used are decisive factors in the synthesis of this compound. These parameters directly control the reaction rate, conversion, and, most importantly, the selectivity towards the desired di-alkylated product over mono-alkylated isomers.

The molar ratio of reactants is a key determinant of the extent of alkylation. To favor the formation of di-isopropylated products like this compound, an excess of the alkylating agent is generally required. Studies have explored a wide range of molar ratios. For instance, in the solvent-free alkylation of m-cresol with isopropyl alcohol (IPA), varying the m-cresol to IPA mole ratio from 1:1 to 5:1 was investigated. researchgate.net It was found that increasing the proportion of m-cresol (a 5:1 ratio of m-cresol to IPA) enhanced the selectivity for C-alkylated products, yielding up to 92.8% mono-alkylated products versus 7.2% di-alkylated products. researchgate.net Conversely, to produce more di-alkylated species, the ratio would need to be shifted in favor of the alkylating agent. Another study on the alkylation of 3-methylphenol with propanols examined cresol-to-alcohol molar ratios from 1:0.75 to 1:2. aak.gov.az A separate investigation into the synthesis of 2,6-diisopropyl-4-methylphenol (B1615083) demonstrated that increasing the molar ratio of the alkylating agent (from 1:1 to 1:4 of 4-methylphenol to 2-propanol) increased the conversion of the starting phenol from 53.5% to 80.0% and boosted the yield of the di-alkylated product. aak.gov.az This principle directly applies to the synthesis of this compound.

Catalyst loading, defined as the amount of catalyst relative to the reactants, also has a significant impact. Increasing the catalyst loading generally increases the number of available active sites, which can lead to higher reactant conversion. semanticscholar.orgresearchgate.net In one study, catalyst loading was varied from 0.05 to 0.2 g/cm³ based on the total volume of the reaction mixture. semanticscholar.orgresearchgate.net While conversion increased with the catalyst amount, it was observed that beyond a loading of 0.05 g/cm³, there was no significant further increase in conversion. semanticscholar.orgresearchgate.net However, the distribution of products continued to change with higher catalyst loading, indicating that catalyst concentration can be fine-tuned to influence selectivity. semanticscholar.orgresearchgate.net For some systems, a catalyst loading of 15 wt% with respect to the initial amount of m-cresol has been used. oup.com In syntheses utilizing palladium catalysts for cross-coupling reactions to produce related isomers, catalyst loading is typically much lower, in the range of 0.1 mol% to 2 mol% with respect to the starting phenol. epo.org

The following table summarizes the effects of reactant molar ratios and catalyst loading on m-cresol alkylation based on published research.

| Parameter | Studied Range | General Effect | Reference |

|---|---|---|---|

| Reactant Molar Ratio (m-cresol:Alkylating Agent) | 1:1 to 5:1 (m-cresol:IPA) | An excess of m-cresol (5:1) favors C-alkylation but results in mainly mono-alkylated products (92.8%). An excess of alkylating agent is needed for di-alkylation. | researchgate.net |

| 1:0.75 to 1:2 (m-cresol:propanol) | Higher ratios of alcohol promote higher degrees of alkylation. | aak.gov.az | |

| 1:1 | Used as a standard condition in gas-phase alkylation studies. | uct.ac.za | |

| Catalyst Loading | 0.05 - 0.2 g/cm³ | Conversion increases with loading up to a point (0.05 g/cm³), after which product distribution is affected more than overall conversion. | semanticscholar.orgresearchgate.net |

| 15 wt% | Represents a significant catalyst amount used in liquid-phase autoclave reactions. | oup.com | |

| 0.1 - 2 mol% | Typical range for highly efficient transition metal catalysts in cross-coupling reactions. | epo.org |

3 Catalyst Preparation Procedures and Their Impact on Activity

The efficacy of a catalyst in the synthesis of this compound is fundamentally determined by its physical and chemical properties, which are established during its preparation. Procedures such as the choice of precursors, adjustment of component ratios, and post-synthesis treatments like calcination are crucial in defining the catalyst's activity, selectivity, and stability.

For zeolite catalysts, which are commonly used for phenol alkylation, the ratio of silica (B1680970) (SiO₂) to alumina (Al₂O₃) is a critical parameter set during synthesis. This ratio dictates the density of Brønsted acid sites, which are the primary active centers for the alkylation reaction. uct.ac.za A study investigating H-MFI (ZSM-5) zeolites used samples with molar SiO₂/Al₂O₃ ratios of 400, 90, and 20. uct.ac.za The results showed that this ratio had a direct effect on catalyst activity, with lower ratios (higher alumina content) generally leading to more acid sites and thus higher activity. uct.ac.za The preparation of isomorphously-substituted zeolites, where aluminum is replaced by elements like Gallium (Ga), Iron (Fe), or Boron (B), also significantly alters the acid site strength and, consequently, the catalytic performance. researchgate.net For instance, Al- and Ga-UTL zeolites, with a higher concentration of strong Brønsted acid sites, showed significantly greater m-cresol conversion (18–19%) and thymol yield (11–13%) compared to Fe-, B-, or In-UTL catalysts (2–3% conversion, 1–2% yield). researchgate.net Post-synthesis calcination is also vital; procedures often involve heating the prepared zeolite in air at high temperatures (e.g., 550°C for 6 hours) to remove organic templates used in the synthesis and to generate the active acid sites. researchgate.net

In the case of double metal cyanide (DMC) catalysts, another class of materials used in related reactions, the preparation method profoundly impacts activity. The choice of metal salts and the ratio between them are key. For example, using zinc chloride (ZnCl₂) as the zinc source typically yields more active Zn/Co DMC catalysts compared to those prepared with other zinc halides or salts. mdpi.com Furthermore, synthesizing DMC catalysts with a higher ratio of ZnCl₂ to K₃[Co(CN)₆] has been shown to enhance catalytic activity. mdpi.com The complexing agent used during preparation, such as tert-butanol (tBuOH), also plays a defining role in the final structure and performance of the catalyst. mdpi.comnih.gov

For sulfated metal oxide catalysts, such as sulfated zirconia-titania, the preparation method (e.g., hydrothermal vs. sol-gel) and the molar ratio of the metal oxides are critical. A hydrothermally prepared catalyst with a zirconia-to-titania mole ratio of 2:1 was found to exhibit the best conversion and selectivity for thymol, a related isomer. researchgate.net The hydrothermal method yielded a higher surface area, smaller crystallite size, and more stable sulfur-containing species compared to other methods, leading to superior catalytic performance. researchgate.net

The following table details how different preparation variables for several catalyst types influence their properties and ultimate catalytic performance.

| Catalyst Type | Preparation Parameter | Influence on Catalyst Properties and Activity | Reference |

|---|---|---|---|

| Zeolites (e.g., H-MFI, UTL) | SiO₂/Al₂O₃ Ratio | Affects the density and strength of Brønsted acid sites. Lower ratios generally increase the number of active sites and overall catalytic activity. | uct.ac.za |

| Isomorphous Substitution (Al, Ga, Fe, B) & Calcination | Alters acid site strength and pore structure. Calcination at high temperatures (e.g., 550°C) is required to activate the catalyst. Al- and Ga-substituted zeolites show higher activity. | researchgate.net | |

| Double Metal Cyanide (DMC) | Choice of Metal Salt (e.g., ZnCl₂) | ZnCl₂ generally produces more active catalysts than other zinc salts (Zn(OAc)₂, ZnSO₄). | mdpi.com |

| Ratio of Precursors (e.g., ZnCl₂/K₃[Co(CN)₆]) | Higher ratios of the zinc salt to the cyanide complex lead to higher catalytic activity. | mdpi.com | |

| Sulfated Mixed Oxides (e.g., ZrO₂-TiO₂) | Preparation Method (Hydrothermal vs. Sol-Gel) | The hydrothermal method can lead to higher surface area, smaller crystallites, and more stable active species, enhancing performance. | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2,6 Diisopropyl 3 Methylphenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each unique proton and carbon atom in a molecule. For 2,6-diisopropyl-3-methylphenol, the chemical shifts are influenced by the electron-donating effects of the hydroxyl and alkyl groups, as well as the steric hindrance imposed by the bulky isopropyl groups.

In an analog, 2,6-diisopropylphenol, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a characteristic doublet for the twelve methyl protons of the two isopropyl groups. The two methine protons of the isopropyl groups appear as a septet. The aromatic protons and the hydroxyl proton also exhibit distinct signals. The ¹³C NMR spectrum of this analog reveals signals for the methyl and methine carbons of the isopropyl groups, as well as for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. researchgate.net For instance, in a study of fatty acid analogs of 2,6-diisopropylphenol, the two isopropyl groups showed two doublets for the twelve protons at approximately 0.892 and 1.20 ppm, with their corresponding carbon signals appearing at 24.70 and 24.92 ppm. The methine protons adjacent to the aromatic ring appeared as multiplets around 2.92 and 3.18 ppm. semanticscholar.org

The chemical shifts for the methyl group on the phenol (B47542) ring in methylphenol isomers are typically observed in the upfield region of the ¹H NMR spectrum. quora.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenolic Compounds

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 2,6-diisopropylphenol | ¹H | 1.44 (d, 12H, CH₃), 3.33 (sept, 2H, CH), 4.99 (s, 1H, OH), 6.90 (m, 1H, arom.), 7.08 (d, 2H, arom.) researchgate.net |

| ¹³C | 23.3, 27.7, 121.2, 124.0, 134.2, 150.5 researchgate.net |

Note: This table contains data for analogs of this compound. The exact chemical shifts for the target compound may vary.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. princeton.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu In the context of this compound, a COSY spectrum would show correlations between the methine proton and the methyl protons of the isopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique definitively assigns proton signals to their corresponding carbon atoms. For instance, the methine proton signal would show a cross-peak with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (and sometimes more). sdsu.edu This is particularly useful for piecing together the molecular skeleton. For example, the methyl protons of the isopropyl groups would show correlations to the aromatic carbons to which the isopropyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. mnstate.edu For this compound, NOESY could reveal through-space interactions between the isopropyl methyl protons and the aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. libretexts.org The IR spectrum of a phenolic compound like this compound is characterized by several key absorption bands.

A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band can be influenced by hydrogen bonding. In a study of 4-iodo-2,6-diisopropylphenol, an analog, a sharp O-H stretch was observed at 3575 cm⁻¹, suggesting limited intermolecular hydrogen bonding due to steric hindrance. nih.govsci-hub.se

The C-H stretching vibrations of the alkyl groups (isopropyl and methyl) typically appear in the 3000-2850 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹. libretexts.org

The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. libretexts.org The C-O stretching vibration of the phenol is typically found in the 1260-1000 cm⁻¹ range. Bending vibrations for C-H bonds also appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretch, non-hydrogen bonded | 3650 - 3584 |

| O-H (Phenol) | Stretch, hydrogen bonded | 3550 - 3200 (broad) |

| C-H (Aromatic) | Stretch | 3100 - 3000 libretexts.org |

| C-H (Alkyl) | Stretch | 3000 - 2850 libretexts.org |

| C=C (Aromatic) | Stretch | 1600 - 1450 libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. The position and intensity of these absorptions can be affected by the substituents on the ring.

For phenolic compounds, there are typically two main absorption bands. The primary band (E2-band) appears around 200-220 nm, and a secondary band (B-band) is observed in the 250-290 nm region. The hydroxyl group and alkyl groups on the benzene (B151609) ring act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) and often an increase in the intensity of these absorption bands. The specific λmax values for this compound would be influenced by the combined electronic effects of the hydroxyl, two isopropyl, and one methyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₃H₂₀O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.30 g/mol ). nih.gov High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula.

The fragmentation pattern is highly informative. A common fragmentation pathway for phenols with isopropyl groups is the loss of a methyl radical (CH₃•) to form a stable benzylic cation. For 2,6-diisopropylphenol, the loss of a methyl group from the molecular ion results in a prominent peak. researchgate.net Another characteristic fragmentation is the loss of a neutral molecule of propene (C₃H₆) via a McLafferty-type rearrangement. The fragmentation of this compound would likely follow similar pathways, with the initial loss of a methyl radical being a significant event. A predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of this compound shows a complex fragmentation pattern that can be used for its identification. hmdb.ca

In a study of 4-iodo-2,6-diisopropylphenol, the mass spectrum showed the molecular ion peak at m/z 304 and a base peak at m/z 289, corresponding to the loss of a methyl group. nih.govsci-hub.se

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific X-ray crystal structure for this compound was not found in the search results, studies on structurally related, sterically hindered phenols provide insights into the expected solid-state conformation. For instance, X-ray diffraction studies on copper(II) complexes with Schiff bases derived from 2,6-diisopropylaniline (B50358) reveal details about the coordination geometry and intermolecular interactions. researchgate.net A study on a diorganotin difluoride with a pincer-type ligand demonstrated how intramolecular coordination influences the molecular geometry. researchgate.net

An X-ray diffraction study of this compound would reveal the precise orientation of the isopropyl and methyl groups relative to the phenol ring. It would also elucidate the nature and extent of any intermolecular hydrogen bonding involving the hydroxyl group, which would likely be influenced by the steric bulk of the adjacent isopropyl groups. Such studies on similar molecules have shown how steric hindrance can dictate the crystal packing and the formation of specific hydrogen-bonding networks. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-diisopropylphenol |

| 4-iodo-2,6-diisopropylphenol |

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Direct experimental determination of the precise bond lengths, bond angles, and dihedral angles of this compound via single-crystal X-ray diffraction has not been extensively reported in publicly accessible literature. However, a robust understanding of its molecular framework can be constructed by examining data from structurally similar compounds and through the lens of theoretical calculations.

Analog-Based Structural Analysis

A pertinent analog for understanding the core phenolic structure is 2,6-di-tert-butylphenol. Though the alkyl groups are different (isopropyl vs. tert-butyl), the steric hindrance they impose on the phenolic ring is comparable, influencing the geometry around the hydroxyl group and the aromatic system. Another relevant structure is the bis(2,6-diisopropylphenyl) phosphate (B84403) anion, which contains the 2,6-diisopropylphenyl moiety of interest. iucr.org

Theoretical studies on various substituted phenols using methods like Density Functional Theory (DFT) and semi-empirical calculations (such as MINDO/3) have shown that the geometry of the phenol ring is influenced by its substituents. researchgate.netimist.matsijournals.com For a phenol ring, the C-C bond lengths within the aromatic system typically range from 1.38 to 1.40 Å. The C-O bond length is generally around 1.36 to 1.38 Å, and the O-H bond is approximately 0.96 Å. The bond angles within the benzene ring are close to 120°, but can deviate slightly due to substituent effects.

Based on these principles and data from analogs, the expected geometric parameters for this compound are presented below. It is important to note that these are representative values and may differ from the precise experimental values for the specific compound.

Interactive Data Table: Representative Bond Lengths for this compound and Analogs

| Bond | Atom 1 | Atom 2 | Expected/Analog Bond Length (Å) |

| Aromatic C-C | C | C | ~ 1.39 - 1.40 |

| Phenolic C-O | C | O | ~ 1.37 |

| Hydroxyl O-H | O | H | ~ 0.96 |

| C-C (Isopropyl) | C | C | ~ 1.53 |

| C-H (Aromatic) | C | H | ~ 1.08 |

| C-H (Alkyl) | C | H | ~ 1.09 |

| C-C (Methyl) | C(ring) | C(Me) | ~ 1.51 |

Interactive Data Table: Representative Bond Angles for this compound and Analogs

| Angle | Atom 1 | Vertex | Atom 3 | Expected/Analog Bond Angle (°) |

| C-C-C (in ring) | C | C | C | ~ 120 |

| C-C-O (phenolic) | C | C | O | ~ 119 - 121 |

| C-O-H (hydroxyl) | C | O | H | ~ 109 |

| C-C-C (isopropyl) | C | C | C | ~ 110 |

| H-C-H (methyl) | H | C | H | ~ 109.5 |

Dihedral Angles

The dihedral angles in this compound are of particular interest as they define the orientation of the bulky isopropyl groups relative to the phenol ring. Due to steric hindrance, it is expected that the isopropyl groups will be twisted out of the plane of the benzene ring. This rotation minimizes repulsive interactions between the methyl groups of the isopropyl substituents and the hydroxyl group and the aromatic ring protons. The exact dihedral angles would be influenced by the packing forces in a crystal lattice, but in an isolated molecule, they would adopt a conformation that minimizes steric strain.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π interactions)

The substitution pattern of this compound, featuring a hydroxyl group flanked by two bulky isopropyl groups, gives rise to a specific set of non-covalent interactions that dictate its properties and crystal packing.

Intramolecular Interactions

The most significant intramolecular feature is the environment of the phenolic hydroxyl group. In many phenols, this group can form intramolecular hydrogen bonds with adjacent substituents. However, in this compound, the flanking isopropyl groups create substantial steric hindrance. Infrared spectroscopy studies on 2,6-diisopropylphenol have revealed insights into the conformation of the O-H group. chemistryviews.org The presence of two absorption peaks in the O-H stretching region suggests that the hydroxyl group exists in more than one rotational conformation, influenced by the orientation of the isopropyl groups. chemistryviews.org One conformation may involve the hydroxyl proton pointing towards a C-H bond of an isopropyl group, potentially forming a weak C-H···O interaction. chemistryviews.org The steric crowding prevents the formation of a strong, linear intramolecular hydrogen bond to another part of the molecule.

Intermolecular Interactions

In the solid state, the interactions between molecules determine the crystal structure. For many phenols, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of another is a dominant packing force, often leading to chains or networks. acs.org However, in the case of sterically hindered phenols like this compound, this typical hydrogen bonding is significantly impeded. acs.orgsci-hub.se The bulky isopropyl groups shield the hydroxyl group, making it difficult for neighboring molecules to approach closely enough to form strong O-H···O hydrogen bonds. acs.org

Consequently, the crystal packing of such hindered phenols is often governed by weaker van der Waals forces and potential C-H···π interactions.

Hydrogen Bonding: While strong, linear intermolecular O-H···O hydrogen bonds are unlikely, weaker, and more distorted hydrogen bonds may still be present. acs.org In some crystal structures of hindered phenols, head-to-tail chains involving phenolic OH···N interactions have been observed when a suitable acceptor is present. acs.org In the absence of such an acceptor, the hydroxyl groups may not form any significant hydrogen bonds at all. sci-hub.se

The combination of sterically hindered hydrogen bonding and the presence of multiple alkyl groups suggests that the crystal structure of this compound is likely dominated by close packing driven by van der Waals forces, with potential contributions from weak C-H···π interactions.

Computational and Theoretical Investigations of 2,6 Diisopropyl 3 Methylphenol and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for investigating phenolic compounds due to its favorable balance of accuracy and computational cost. DFT methods are widely used to explore the electronic structure, geometry, and reactivity of 2,6-diisopropyl-3-methylphenol and its analogs.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy arrangement of the atoms. For a flexible molecule like this compound, which has rotatable bonds associated with the isopropyl groups, this process involves identifying all possible stable conformers and their relative energies.

Table 1: Typical Parameters for DFT-Based Geometry Optimization of Phenolic Compounds

| Parameter | Common Methodologies/Basis Sets | Purpose |

| Functional | B3LYP, CAM-B3LYP, M06-2X | Approximates the exchange-correlation energy in DFT, balancing accuracy and computational cost. researchgate.nettorvergata.it |

| Basis Set | 6-31G(d,p), 6-311G++(d,p), def2-TZVP | Defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy. researchgate.netarxiv.orgtorvergata.it |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's geometry and energy, which is crucial for solution-phase studies. rsc.orgtorvergata.it |

| Conformational Search | Systematic grid search, Monte Carlo methods | Explores the potential energy surface to identify all low-energy conformers. arxiv.org |

This table provides a summary of common computational choices for studying substituted phenols using DFT.

DFT is a reliable method for predicting various spectroscopic properties. Once the molecular geometry is optimized, further calculations can yield data that can be directly compared with experimental spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). researchgate.netnih.gov

Theoretical calculations of vibrational frequencies can help assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as the stretching of the O-H bond or the bending of C-H bonds. bendola.com The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. nih.gov For electronic transitions, time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov Furthermore, computational methods can predict mass spectrometry fragmentation patterns, which are invaluable for identifying compounds in complex mixtures. hmdb.ca

Table 2: Predicted GC-MS Fragmentation for this compound (TMS Derivative)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment |

| 249 | 100.0 | [M - CH₃]⁺ |

| 73 | 75.8 | [Si(CH₃)₃]⁺ |

| 264 | 48.2 | [M]⁺ (Molecular Ion) |

| 207 | 25.1 | [M - C₄H₉]⁺ |

| 179 | 12.3 | [M - Si(CH₃)₃ - C₂H₂]⁺ |

Data derived from a predicted spectrum for the trimethylsilyl (B98337) (TMS) derivative of this compound. hmdb.ca This prediction is a guide and requires experimental verification.

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the theoretical investigation of reaction mechanisms. For this compound, this is particularly relevant to its synthesis via the Friedel-Crafts alkylation of m-cresol (B1676322). DFT studies on analogous phenol (B47542) alkylation reactions have provided a detailed, molecular-level understanding of this process. caltech.eduacs.orgresearchgate.net

These studies show that the reaction proceeds through a complex network of steps. acs.orgacs.org A key finding is the competition between O-alkylation (forming an ether intermediate) and C-alkylation (forming the final product). caltech.eduresearchgate.net DFT calculations can determine the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org By comparing the activation barriers (the energy required to reach the transition state), the most favorable reaction pathway can be identified. For phenol alkylation, calculations often show that O-alkylation is kinetically favored, leading to an initial high concentration of the ether, which then rearranges to the more thermodynamically stable C-alkylated phenols via an ionic mechanism. caltech.eduacs.orgresearchgate.net The presence of an acid catalyst is shown to significantly lower the transition barriers for these migrations. caltech.eduacs.org The regioselectivity (e.g., alkylation at the ortho vs. para position) can also be rationalized by comparing the activation energies for the different pathways. caltech.edu

Molecular Modeling and Simulation Approaches

Beyond DFT, other molecular modeling techniques are essential for bridging the gap between the behavior of a single molecule and the macroscopic properties of a chemical system, such as reaction kinetics in a reactor or the biological activity of a series of related compounds.

The synthesis of this compound via the isopropylation of m-cresol is not a simple, one-step reaction. It involves a complex network of parallel and consecutive reactions, including the formation of various mono- and di-isopropylphenol isomers, as well as byproducts from the alkylating agent (e.g., diisopropyl ether from isopropanol). researchgate.netacs.orgcapes.gov.brresearchgate.net

To understand and optimize this process, researchers develop mathematical kinetic models. researchgate.netacs.org These models consist of a set of differential equations that describe the rate of change of concentration for each species in the reaction mixture. conicet.gov.ar Often, Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal type models are used, which account for the adsorption of reactants onto the surface of the heterogeneous acid catalyst and the subsequent surface reaction. researchgate.netconicet.gov.ar By fitting the model to experimental data (i.e., concentration measurements over time under various conditions), rate constants for each individual reaction step can be determined. conicet.gov.ar This detailed kinetic understanding is crucial for optimizing reaction conditions (like temperature and reactant molar ratio) to maximize the selectivity towards the desired this compound product. researchgate.netuct.ac.za

Table 3: Key Reactions in the Isopropylation of m-Cresol

| Reaction Type | Description | Significance |

| O-Alkylation | m-Cresol + Propylene (B89431) → Isopropyl-3-tolyl ether | Forms a key intermediate that can rearrange to C-alkylated products. uct.ac.za |

| Mono-C-Alkylation | m-Cresol + Propylene → Isopropyl-m-cresol isomers | The initial C-alkylation step, forming precursors to the final product. |

| Di-C-Alkylation | Isopropyl-m-cresol + Propylene → Diisopropyl-m-cresol isomers | The desired reaction leading to this compound and other isomers. researchgate.net |

| Isomerization | Isopropyl-3-tolyl ether → Isopropyl-m-cresol isomers | An important pathway for the formation of C-alkylated products. conicet.gov.aruct.ac.za |

| Byproduct Formation | 2 Isopropanol (B130326) ⇌ Diisopropyl ether + H₂O | The alkylating agent can react with itself, complicating the reaction network. researchgate.netacs.org |

This table outlines the principal reaction pathways involved in the synthesis of this compound from m-cresol and an isopropylating agent.

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov For a class of compounds like substituted phenols, these models can predict properties such as antioxidant activity, toxicity, or redox potential based on calculated molecular descriptors. nih.govnih.govnih.gov

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A series of phenolic compounds with experimentally measured activity or property data is assembled. researchgate.netresearchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, Mulliken charges from DFT), topological (describing molecular branching and connectivity), or steric (related to the molecule's size and shape). nih.govtandfonline.comtandfonline.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the descriptors with the observed property. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. tandfonline.com

For phenolic antioxidants, QSAR studies have shown that properties like the O-H bond dissociation enthalpy (BDE), ionization potential, and the energy of the highest occupied molecular orbital (E(homo)) are critical descriptors for predicting antioxidant capacity. nih.govresearchgate.net These models are valuable for designing new, more potent phenolic compounds and for screening virtual libraries of chemicals for desired properties, thereby saving significant time and resources in the discovery process. nih.govtandfonline.com

Table 4: Common Descriptors in QSAR/QSPR Models for Phenolic Compounds

| Descriptor Type | Example Descriptor | Property Predicted/Correlated |

| Electronic | E(homo) (Energy of Highest Occupied Molecular Orbital) | Antioxidant Activity, Redox Potential nih.gov |

| Electronic | O-H Bond Dissociation Enthalpy (BDE) | Radical Scavenging Activity researchgate.net |

| Electronic | Mulliken Charges | Reactivity, Interaction with Radicals tandfonline.com |

| Constitutional | Number of Hydroxyl Groups | Antioxidant Capacity nih.govtandfonline.com |

| Topological | Molecular Connectivity Indices | General Physicochemical Properties |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Biological Activity, Membrane Permeability researchgate.net |

This table lists representative molecular descriptors and the properties they help predict in QSAR/QSPR studies of phenols.

Hirshfeld Surface Analysis for Intermolecular Interaction Landscapes

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that elucidates the nature and extent of various non-covalent contacts with neighboring molecules. researchgate.netiucr.org The surface is generated by partitioning the crystal electron density into molecular fragments, and the resulting visualization helps in understanding the forces that govern the supramolecular architecture. researchgate.netnih.gov

In the context of this compound and its structural analogs, such as propofol (B549288) (2,6-diisopropylphenol) and thymol (B1683141) derivatives, Hirshfeld surface analysis reveals the dominant role of specific intermolecular interactions. researchgate.netresearchgate.net Due to the steric hindrance from the two isopropyl groups flanking the hydroxyl group, the hydrogen bonding patterns in di-ortho-substituted phenols can be significantly altered, often leading to distorted or weaker O-H···O hydrogen bonds compared to less substituted phenols. rsc.org

The analysis of related compounds shows that the crystal packing is often dominated by a combination of weak van der Waals interactions. researchgate.net For instance, in many organic molecules, H···H contacts account for a significant portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular periphery. researchgate.netiucr.org C···H/H···C interactions are also prominent, indicating the presence of contacts between carbon and hydrogen atoms of adjacent molecules. iucr.orgresearchgate.net

In a study of propofol cocrystals, it was observed that C-H···π interactions play a crucial role in the crystal packing, with the coformer molecule being surrounded by propofol molecules. researchgate.net Similarly, for other substituted phenols, the contribution of different contacts can vary depending on the nature and position of the substituents. researchgate.net For example, the presence of nitro groups can lead to strong N-O···O interactions, while bulky nonpolar groups result in a higher proportion of van der Waals contacts. researchgate.net

A detailed Hirshfeld surface analysis of a molecule structurally similar to this compound, such as a pyrazole (B372694) derivative of thymol, indicated that H···H contacts made up 41.6% of the total surface, followed by C···H/H···C (22.6%) and O···H/H···O (20.9%) interactions. researchgate.net This distribution highlights the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal structure.

The dnorm map, a key feature of Hirshfeld surface analysis, uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. nih.gov Red spots on the dnorm surface indicate close contacts, which are typically associated with hydrogen bonds and other strong interactions. iucr.org For di-ortho-substituted phenols, these red spots might be less pronounced around the hydroxyl group due to steric hindrance, with more diffuse contacts dominating the packing. rsc.org

The following table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound, extrapolated from data on analogous substituted phenols. researchgate.netiucr.orgresearchgate.net

| Interaction Type | Description | Estimated Percentage Contribution (%) |

| H···H | Contacts between hydrogen atoms on adjacent molecules. These are typically the most abundant type of contact. | 45 - 55 |

| C···H/H···C | Interactions involving carbon and hydrogen atoms, including weak C-H···π interactions. | 20 - 30 |

| O···H/H···O | Primarily represents hydrogen bonding involving the phenolic hydroxyl group. | 10 - 20 |

| C···C | Indicates π-π stacking interactions between aromatic rings. | 3 - 8 |

| Other | Includes minor contributions from other types of contacts. | < 5 |

Reaction Mechanisms and Catalysis Studies Relevant to 2,6 Diisopropyl 3 Methylphenol Synthesis

Isopropylation Reaction Mechanism on Solid Acid Catalysts

The isopropylation of m-cresol (B1676322) over solid acid catalysts, such as zeolites or acidic resins, does not follow a single, direct pathway. Instead, it involves a network of parallel and consecutive reactions. uct.ac.zaasbatdigitallibrary.org The mechanism is initiated by the activation of the alkylating agent, isopropanol (B130326), on the acid sites of the catalyst. semanticscholar.orgresearchgate.net

Research has identified two primary parallel pathways for the initial reaction between m-cresol and isopropanol. uct.ac.zaasbatdigitallibrary.org

Pathway 1: Isopropanol Dehydration to Propene: Isopropanol can undergo dehydration on the acid catalyst to form propene and water. This is often the predominant route, especially at higher reaction temperatures. uct.ac.zaasbatdigitallibrary.org The propene generated in situ then acts as the effective alkylating agent, attacking the aromatic ring of m-cresol via an electrophilic substitution reaction to form C-alkylated products. uct.ac.za

Pathway 2: Direct O-Alkylation: Alternatively, isopropanol can directly react with the hydroxyl group of m-cresol in an O-alkylation reaction to form an ether, isopropyl-3-tolyl ether. uct.ac.zaasbatdigitallibrary.org This pathway is generally favored at lower temperatures. semanticscholar.orgacs.org This ether is often an intermediate species and can subsequently undergo intramolecular rearrangement (a Fries-type rearrangement is often incorrectly suggested, but it is more likely a cleavage followed by C-alkylation) or transalkylation with another m-cresol molecule to yield C-alkylated isomers. uct.ac.zaacs.org The use of propene directly as the alkylating agent can circumvent the O-alkylation pathway and potentially increase selectivity towards the desired C-alkylated products. asbatdigitallibrary.org

The electrophilic attack of the isopropyl carbocation (or protonated propene) on the m-cresol ring leads to various mono- and di-alkylated isomers, including the precursor to 2,6-diisopropyl-3-methylphenol. The hydroxyl and methyl groups on the aromatic ring direct the substitution, primarily to the ortho and para positions relative to the hydroxyl group (positions 2, 4, and 6).

The initial C-alkylation typically yields mono-alkylated products such as thymol (B1683141) (2-isopropyl-5-methylphenol) and its isomers (4-isopropyl-3-methylphenol and 6-isopropyl-3-methylphenol). uct.ac.zasemanticscholar.org Thymol is often considered an intermediate product in the reaction network because it can react further through isomerization or, more importantly for the synthesis of the target compound, through a second alkylation step to yield di-alkylated products. asbatdigitallibrary.org

The formation of di-alkylated products like this compound is highly dependent on reaction conditions. A key factor is the molar ratio of the reactants. Increasing the proportion of the alkylating agent (isopropanol) relative to m-cresol tends to favor the formation of poly-alkylated by-products. semanticscholar.org Conversely, using a higher molar ratio of m-cresol to isopropanol (e.g., 5:1) can enhance the selectivity for mono-alkylated products by reducing the probability of a second alkylation event. semanticscholar.orgresearchgate.netacs.org

Table 1: Effect of Reactant Molar Ratio on Product Selectivity Reaction conditions: Microwave irradiation (300 W), 30 min reaction time. semanticscholar.org

| m-Cresol:IPA Molar Ratio | Mono-alkylated Products Selectivity (%) | Di-alkylated Products Selectivity (%) |

|---|---|---|

| 5:1 | 92.8 | 7.2 |

Temperature also plays a critical role, with higher temperatures generally favoring C-alkylation over O-alkylation. semanticscholar.orgacs.org For instance, studies have shown that at temperatures beyond 423 K (150°C), C-alkylation becomes the dominant pathway. semanticscholar.org

Characterization of Catalytic Sites and Their Role in Selectivity and Activity

Solid acid catalysts used for this reaction, such as zeolites and sulfated metal oxides, possess both Brønsted and Lewis acid sites. uct.ac.za

Brønsted Acid Sites: These are proton-donating sites (e.g., bridging Si-(OH)-Al groups in zeolites). They are crucial for catalyzing the reaction by protonating the isopropanol, facilitating its dehydration to propene, or by protonating the propene double bond to form the reactive isopropyl carbocation. niscpr.res.in The catalytic activity of SO3H-functionalized ionic liquids has been shown to correlate directly with their Brønsted acidity. acs.org

Lewis Acid Sites: These are electron-accepting sites (e.g., extra-framework aluminum species in zeolites or coordinatively unsaturated metal cations like Zr⁴⁺ in sulfated zirconia). uct.ac.za They can also initiate the reaction by interacting with the oxygen atom of isopropanol. Some studies have investigated catalysts with predominantly Lewis acidity, such as γ-Al2O3 or zinc-modified zeolites. uct.ac.zaresearchgate.net

The synergy between Brønsted and Lewis sites can enhance catalytic performance. For instance, novel superacidic zirconia-based catalysts (UDCaT) with high sulfur content demonstrate superior activity, attributed to a combination of strong acid sites. acs.org

The physical structure of the catalyst, including its surface area, pore volume, and pore size distribution, significantly impacts the reaction. semanticscholar.orgresearchgate.net

Catalysts with high specific surface area and appropriate pore volume generally exhibit higher activity due to the increased availability of active sites. semanticscholar.orgresearchgate.net

Table 2: Characteristics of Selected Strong Acid Resin Catalysts semanticscholar.orgresearchgate.net

| Catalyst | Specific Surface Area (m²/g) | Pore Volume (ml/g) | Functional Group |

|---|---|---|---|

| Amberlyst 15 DRY | 55 | 0.12 | Sulfonic |

| CT-151 DR | 30 | 0.04 | Sulfonic |

Kinetic Studies and Reactor Design Considerations

Optimizing the synthesis of this compound requires a thorough understanding of the reaction kinetics and careful reactor design. The reaction is typically carried out in the gas or liquid phase using fixed-bed or batch reactors. uct.ac.zaresearchgate.netacs.org

Key operating parameters that influence the process include temperature, pressure, reactant molar ratio, and catalyst loading or space velocity. uct.ac.zasemanticscholar.org

Temperature: Increasing the temperature generally increases the reaction rate. However, it can also lead to thermodynamic limitations and favor the formation of undesired by-products or catalyst deactivation. acs.orguct.ac.za An optimal temperature range of 250–275°C has been suggested for maximizing thymol yield in the gas phase. researchgate.net

Reactant Molar Ratio: As discussed, a high ratio of m-cresol to isopropanol is often used to suppress the formation of di- and poly-alkylated products. semanticscholar.orgacs.org

Catalyst Loading/Space Velocity: In batch reactors, increasing the catalyst amount initially boosts conversion by providing more active sites, but the effect may plateau. semanticscholar.orgresearchgate.net In continuous fixed-bed reactors, the weight hourly space velocity (WHSV) is a critical parameter. Low space velocities (longer contact times) can lead to higher conversion but may also promote the formation of thermodynamically stable isomers or heavier by-products, potentially reducing the selectivity for the desired product. uct.ac.za

Kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson (L–H–H–W) model, have been developed to describe the surface reaction kinetics, assuming that the reaction on the catalyst surface is the rate-controlling step. researchgate.net Such models are essential for reactor design and process optimization, allowing for the prediction of reaction rates under various operating conditions. An activation energy of 8.27 kcal/mol has been reported for the reaction over a sulfated zirconia-titania catalyst, indicating that the reaction is kinetically controlled. researchgate.net

Development of Kinetic Models for Alkylation Processes

The alkylation of m-cresol with isopropyl alcohol or propylene (B89431) to produce isopropylated phenols, including this compound, has been the subject of detailed kinetic studies. These investigations aim to elucidate the reaction pathways, determine the rate-controlling steps, and develop mathematical models that can predict the product distribution under various conditions.

One approach to modeling the alkylation of m-cresol involves fitting experimental data to established kinetic models. For instance, in the liquid-phase isopropylation of m-cresol with propylene over a "FeSO₄-Al₂O₃" catalyst, the rates of formation of thymol and its isomers were successfully fitted to an irreversible, first-order rate equation with respect to each reactant. oup.comoup.com This model quantitatively describes the product distribution under different reaction conditions, which is crucial for reactor design. oup.com The apparent activation energies for the various reaction steps were also determined, providing further insight into the reaction mechanism. oup.com

Another widely used kinetic model is the Langmuir-Hinshelwood-Hougen-Watson (L-H-H-W) model, which considers the adsorption of reactants onto the catalyst surface as a key step. In a study of m-cresol alkylation with isopropyl alcohol over a BEA zeolite catalyst, a surface-reaction-rate-controlled L-H-H-W model was used to represent the kinetic data obtained in a batch reactor. researchgate.net This suggests that the reaction occurs between adsorbed species on the catalyst surface. Similarly, in the liquid-phase alkylation of m-cresol with isopropanol using HY zeolite, both Langmuir-Hinshelwood and Eley-Rideal models were used to fit the experimental results, allowing for the estimation of adsorption and rate constants. osti.gov The Eley-Rideal mechanism, in contrast to Langmuir-Hinshelwood, involves the reaction of an adsorbed molecule with a molecule in the bulk fluid phase.

The choice of alkylating agent, whether isopropanol or propylene, also influences the reaction pathways and kinetics. osti.gov Isopropanol tends to favor O-alkylation, forming an ether intermediate, while propylene favors C-alkylation, directly forming the C-C bond with the aromatic ring. osti.gov The reaction network can be complex, involving parallel and consecutive reactions. For example, isopropanol can dehydrate to propylene, which then acts as the alkylating agent. uct.ac.za The ether intermediate formed from O-alkylation can also rearrange to form C-alkylated products. uct.ac.za Kinetic models must account for these multiple reaction pathways to accurately predict the product distribution.

Steric hindrance also plays a significant role, with rate constants for multiple alkylation steps progressively decreasing as more isopropyl groups are added to the phenolic ring. osti.gov This effect is crucial in determining the selectivity towards mono-, di-, and tri-isopropylated products.

A summary of kinetic parameters from a study on the isopropylation of m-cresol is presented in the table below.

| Reaction Step | Apparent Activation Energy (kcal/mol) |

| m-cresol → Thymol | 22 |

| m-cresol → 4-isopropyl-5-methylphenol | 6.5 |

| Thymol → this compound | 6.5 |

| Thymol → 2,4-diisopropyl-5-methylphenol | 22 |

| 4-isopropyl-5-methylphenol → 2,4-diisopropyl-5-methylphenol | 22 |

Table 1: Apparent activation energies for various steps in the isopropylation of m-cresol. Data sourced from a kinetic study on the selective formation of thymol. oup.com

Application of Response Surface Methodology in Process Optimization

Response Surface Methodology (RSM) is a powerful statistical tool used for optimizing chemical processes by evaluating the effects of multiple process variables and their interactions on a desired response, such as product yield or selectivity. uomustansiriyah.edu.iqkashanu.ac.ir This methodology is particularly useful for complex systems like the synthesis of this compound, where several factors can influence the outcome.

In the context of alkylation reactions, RSM has been successfully applied to optimize various parameters. For the synthesis of organic compounds, RSM, often in conjunction with a central composite design (CCD), can be used to model the relationship between reaction parameters like temperature and time, and the product yield. researchgate.net A second-order polynomial model is typically fitted to the experimental data to describe this relationship. kashanu.ac.ir